molecular formula C11H19ClO2 B8319090 1-Ethylcyclopentyl 4-chlorobutyrate

1-Ethylcyclopentyl 4-chlorobutyrate

Cat. No. B8319090
M. Wt: 218.72 g/mol
InChI Key: DIGAQCODAHSETD-UHFFFAOYSA-N
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Patent
US08921026B2

Procedure details

In a nitrogen atmosphere, a mixture of 69 g of 1-cyclopentyl alcohol, 118 g of 4-chlorobutyric acid chloride, and 250 g of tetrahydrofuran was ice cooled, and a mixture of 64 g of pyridine and 60 g of tetrahydrofuran was added dropwise thereto below 15° C. The reaction mixture was stirred for one day at room temperature and then ice cooled, after which 100 g of water was added dropwise to quench the reaction. This was followed by ordinary aqueous work-up and vacuum distillation (93° C./40 Pa), recovering 122 g (yield 93%) of 1-ethylcyclopentyl 4-chlorobutyrate.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:7][CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12].O1CC[CH2:16][CH2:15]1.N1C=CC=CC=1>O>[Cl:7][CH2:8][CH2:9][CH2:10][C:11]([O:6][C:1]1([CH2:15][CH3:16])[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:12]

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
118 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
250 g
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
64 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
60 g
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one day at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
ice cooled
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
This was followed by ordinary aqueous work-up and vacuum distillation (93° C./40 Pa)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClCCCC(=O)OC1(CCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 122 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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